molecular formula C16H17FN2O3 B1385135 N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide CAS No. 1020053-94-4

N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide

Cat. No. B1385135
M. Wt: 304.32 g/mol
InChI Key: JESGLVAVPMWRJQ-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide” is a chemical compound with the molecular formula C16H17FN2O3 and a molecular weight of 304.32 . It is used for research purposes .


Physical And Chemical Properties Analysis

“N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide” has a molecular weight of 304.32 . Other physical and chemical properties such as melting point, boiling point, and density aren’t provided in the available resources.

Scientific Research Applications

Gastrokinetic Activity

A study conducted by Kato et al. (1992) explored the gastrokinetic activity of a series of benzamide derivatives, which included compounds similar to N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide. These compounds were assessed for their effects on gastric emptying in rats. Some derivatives displayed potent in vivo gastric emptying activity, suggesting a potential application of these compounds in gastrokinetic therapies (Kato et al., 1992).

Inhibition of Met Kinase

Research by Schroeder et al. (2009) identified N-substituted benzamide derivatives as potent and selective inhibitors of the Met kinase superfamily. These compounds showed significant efficacy in tumor stasis in certain cancer models, indicating their potential application in cancer therapy (Schroeder et al., 2009).

Antioxidant Activity

Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, noting their potential as antioxidants due to their ability to scavenge free radicals. This implies a possible application in the development of antioxidant therapies (Jovanović et al., 2020).

Antimicrobial Activity

Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, which were evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited broad-spectrum activity against various microorganisms, suggesting their utility in antimicrobial treatments (Ertan et al., 2007).

Anticonvulsant Activity

Lambert et al. (1995) synthesized new benzamide derivatives related to ameltolide and evaluated their anticonvulsant activities. The results showed these compounds were effective in certain seizure models, indicating their potential use in anticonvulsant drugs (Lambert et al., 1995).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-15-10-12(18)4-7-14(15)17/h2-7,10H,8-9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESGLVAVPMWRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide
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N-(5-Amino-2-fluorophenyl)-4-(2-methoxyethoxy)-benzamide

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